2-(4-Fluorophenoxy)butanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenoxy)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-2-9(10(12)13)14-8-5-3-7(11)4-6-8/h3-6,9H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVASMZXSNTIEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 4 Fluorophenoxy Butanoic Acid
Established Synthetic Routes to 2-(4-Fluorophenoxy)butanoic Acid
Phenol (B47542) Etherification Approaches
A primary and well-established method for synthesizing this compound involves the etherification of 4-fluorophenol (B42351). This approach typically utilizes a Williamson ether synthesis framework. In this reaction, 4-fluorophenol is deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an electrophilic four-carbon building block.
A common strategy involves the reaction of 4-fluorophenol with a derivative of butanoic acid, such as an alkyl 2-bromobutanoate, in the presence of a base. google.com The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions. Common bases include sodium hydroxide, potassium carbonate, and sodium hydride. google.com The reaction of 4-fluorophenol with butyrolactone under anhydrous conditions, often facilitated by an alkali metal salt of the phenol, also represents a viable pathway. google.com
The following table summarizes a typical phenol etherification reaction:
| Reactants | Reagents | Product | Reference |
| p-Fluorophenol, 2,4-dibromo-butyric acid alkyl ester | Sodium hydride, Benzene (B151609) | 4-bromo-2-(4-fluorophenoxy) butyric acid alkyl ester | google.com |
Butanoic Acid Moiety Construction
The construction of the butanoic acid portion of the molecule is intrinsically linked to the etherification step. The starting material for the butanoic acid component is typically a four-carbon chain with appropriate functional groups to facilitate the reaction. For instance, using γ-butyrolactone as the four-carbon source is a common approach. google.comgoogle.com The lactone ring is opened by the 4-fluorophenoxide, directly forming the phenoxybutanoic acid structure.
Another method involves starting with a pre-functionalized butanoic acid derivative. For example, the reaction can begin with a 2-halobutanoic acid ester, where the halogen at the C2 position serves as a leaving group for the nucleophilic attack by the 4-fluorophenoxide. google.com Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.
A patent describes a method starting from gamma-butyrolactone, which is reacted with liquid bromine and an alcohol in the presence of red phosphorus to yield 2,4-dibromo-butyric acid alkyl ester. google.com This intermediate is then reacted with p-fluorophenol. google.com
Regioselective Synthesis Strategies
Regioselectivity in the synthesis of this compound is critical to ensure the correct isomer is formed. The primary concern is the position of the phenoxy group on the butanoic acid chain. The use of starting materials with a leaving group specifically at the C2 position of the butanoic acid derivative, such as 2-bromobutanoic acid, directs the nucleophilic attack of the 4-fluorophenoxide to this position, ensuring the formation of the desired 2-substituted product. google.com
When starting from γ-butyrolactone, the ring-opening reaction initiated by the phenoxide naturally leads to a 4-substituted phenoxybutanoic acid. To achieve a 2-substituted product from this starting material, a multi-step process involving the introduction of a leaving group at the alpha position of the lactone or a subsequent rearrangement would be necessary, which is a less direct approach. Therefore, for the specific synthesis of this compound, the use of a pre-functionalized C4-chain with a leaving group at the second carbon is the more regioselective and common strategy. google.com
Novel Approaches in Stereoselective Synthesis of Enantiopure this compound
The presence of a chiral center at the C2 position of this compound means the compound can exist as two enantiomers. The development of methods to selectively synthesize one enantiomer over the other is of great interest, particularly for applications where stereochemistry is crucial.
Chiral Auxiliaries and Catalysis in Enantioselective Synthesis
The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis. wikipedia.orgyork.ac.uknih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. york.ac.uk After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. york.ac.ukmdpi.com
In the context of synthesizing enantiopure this compound, a chiral auxiliary could be attached to the butanoic acid moiety. For example, a chiral oxazolidinone, as pioneered by Evans, can be acylated with a butanoyl group. researchgate.net The subsequent α-alkylation or, in this case, α-aryloxylation with a fluorinated phenoxide equivalent would proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. researchgate.net Cleavage of the auxiliary would then yield the enantiomerically enriched this compound.
Asymmetric catalysis offers an alternative and often more atom-economical approach. frontiersin.org A chiral catalyst, used in substoichiometric amounts, can control the stereochemical outcome of the reaction. For the synthesis of this specific compound, a chiral phase-transfer catalyst could be employed in the etherification reaction between 4-fluorophenol and a 2-halobutanoate. The chiral catalyst would create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.
| Approach | Key Feature | Example | Reference |
| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct stereochemistry. | Evans' oxazolidinone auxiliaries for asymmetric alkylation. | researchgate.netbath.ac.uk |
| Asymmetric Catalysis | Use of a substoichiometric amount of a chiral catalyst. | Chiral phase-transfer catalyst in etherification. | frontiersin.org |
Asymmetric Induction Techniques
Asymmetric induction describes the preferential formation of one enantiomer or diastereomer over another in a chemical reaction, influenced by a chiral feature in the substrate, reagent, or catalyst. wikipedia.org This principle is the foundation of stereoselective synthesis.
One technique for asymmetric induction is the use of a chiral substrate. If the synthesis starts with an enantiomerically pure precursor for the butanoic acid part, the stereochemistry can be transferred to the final product. For instance, starting with (R)- or (S)-2-bromobutanoic acid would lead to the corresponding (R)- or (S)-2-(4-Fluorophenoxy)butanoic acid, assuming the reaction proceeds with inversion of configuration, as is typical for SN2 reactions.
Another approach involves kinetic resolution. researchgate.net In this process, a racemic mixture of an intermediate, for example, racemic 2-bromobutanoic acid, is reacted with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. This allows for the separation of the unreacted, enantiomerically enriched starting material from the product. Alternatively, a racemic mixture of this compound itself could be subjected to kinetic resolution, for instance, through esterification with a chiral alcohol catalyzed by an enzyme.
Derivatization Strategies and Functional Group Interconversions of this compound
The chemical structure of this compound, featuring a carboxylic acid group, a fluorinated aromatic ring, and a butanoic acid side chain, offers multiple sites for chemical modification. These transformations are pivotal for the development of new chemical entities and for structure-activity relationship studies in various research domains.
Carboxylic Acid Functionalization (e.g., esterification, amide formation)
The carboxylic acid moiety is a primary site for derivatization, readily undergoing reactions to form esters and amides. These transformations are fundamental in altering the polarity, solubility, and biological activity of the parent molecule.
Esterification: The conversion of this compound to its corresponding esters can be achieved through various standard methods. Fischer-Speier esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. For more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are employed. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the alcohol.
Amide Formation: The synthesis of amides from this compound is a crucial transformation. This is typically accomplished by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with a primary or secondary amine to yield the desired amide. Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) can directly couple the carboxylic acid with an amine, offering a milder and often more efficient route.
A study on the synthesis of novel amide derivatives of this compound demonstrated the successful coupling with various aminothiazole derivatives. In this research, the carboxylic acid was activated with 1,1'-carbonyldiimidazole (B1668759) (CDI) in dichloromethane, followed by the addition of the respective aminothiazole to afford the target amides in good yields.
Aromatic Ring Substitutions and Modifications
The fluorine-substituted phenyl ring of this compound is another key site for structural modification. Electrophilic aromatic substitution reactions can introduce additional functional groups onto the ring, although the fluorine atom, being an ortho-, para-director and deactivating, influences the position and feasibility of these substitutions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation or acylation. The conditions for these reactions must be carefully controlled to achieve the desired regioselectivity and to avoid unwanted side reactions. For instance, nitration can be carried out using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group, likely at the ortho position to the phenoxy linkage due to the directing effect of the ether oxygen.
Subsequent modifications of the newly introduced functional groups can further diversify the molecular structure. For example, a nitro group can be reduced to an amino group, which can then participate in a wide range of further chemical transformations, including diazotization and subsequent Sandmeyer reactions.
Side Chain Elongation and Diversification
Modification of the butanoic acid side chain provides another avenue for creating structural analogs of this compound. While direct elongation of the four-carbon chain can be challenging, functionalization at the α-carbon (the carbon atom adjacent to the carboxylic acid) is a more common strategy.
One approach involves the deprotonation of the α-carbon using a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides, to introduce new substituents at this position. This method allows for the introduction of a wide range of alkyl and functionalized groups, leading to a diverse library of derivatives.
Computational and Theoretical Chemistry Studies of 2 4 Fluorophenoxy Butanoic Acid
Quantum Chemical Calculations
Electronic Structure Elucidation (e.g., HOMO/LUMO energies)
No specific studies detailing the HOMO/LUMO energies or other electronic structure properties of 2-(4-Fluorophenoxy)butanoic acid were found.
Conformational Analysis and Energy Landscapes
Detailed conformational analysis and the corresponding energy landscapes for this compound have not been published.
Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)
There are no available studies that report the predicted NMR, IR, or UV-Vis spectra of this compound based on quantum chemical calculations.
Molecular Dynamics Simulations
Solvent Interaction Modeling
Specific molecular dynamics simulations modeling the interaction of this compound with various solvents are not described in the current body of scientific literature.
Ligand Flexibility and Conformational Transitions
Research on the ligand flexibility and conformational transitions of this compound through molecular dynamics simulations has not been identified.
Ligand-Biomacromolecule Docking and Binding Site Prediction
Information regarding the docking of this compound into the binding sites of specific proteins or other biomacromolecules is not available in the reviewed literature. Molecular docking studies are crucial for predicting the preferred orientation of a ligand when bound to a target, which is a precursor to understanding its potential biological activity. Such studies for this specific compound have not been published.
Theoretical Assessment of Binding Affinity
There is no available data from theoretical assessments, such as the calculation of binding free energies or the prediction of inhibition constants (Ki) or IC50 values, for the interaction of this compound with any biological target. These assessments are fundamental in computational drug design to quantify the strength of the interaction between a ligand and a macromolecule.
Ligand-Target Interaction Profiling (e.g., hydrogen bonding, hydrophobic interactions)
A detailed profile of the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and a biological target is not documented. This level of analysis requires dedicated computational studies, which appear not to have been conducted or published for this compound.
Advanced Biological Activity Investigations of 2 4 Fluorophenoxy Butanoic Acid and Its Analogues
Enzyme Target Identification and Inhibition Mechanisms
The structural motif of 2-(4-fluorophenoxy)butanoic acid is a key feature in a variety of biologically active molecules. Analogues built upon this and related phenoxyalkanoic acid scaffolds have been investigated for their ability to modulate the activity of several important enzyme classes, demonstrating a range of inhibition mechanisms and selectivity profiles.
Fatty acid-binding proteins (FABPs) are a family of intracellular lipid-binding proteins that regulate fatty acid uptake, transport, and metabolism. elsevierpure.comnih.gov Certain analogues of this compound have been identified as potent inhibitors of specific FABP isoforms.
One notable analogue, MF6, chemically known as 4-(2-(5-(2-chlorophenyl)-1-(4-isopropylphenyl)-1H-pyrazol-3-yl)-4-fluorophenoxy)butanoic acid, has been synthesized and evaluated for its FABP inhibitory activity. elsevierpure.comnih.govnih.gov This compound demonstrates a distinct selectivity profile, showing a high affinity for FABP7, which is involved in neurodevelopment and neuropsychiatric disorders, while exhibiting significantly weaker affinity for FABP3 and FABP5. nih.govimrpress.comimrpress.com Studies have shown that MF6 can suppress the expression levels of FABP3, FABP5, and FABP7. elsevierpure.comnih.gov Furthermore, it has been observed to inhibit the promoter activity of FABP5. nih.govnih.gov The inhibition of these FABPs by MF6 has been linked to neuroprotective effects in models of ischemic stroke. elsevierpure.comnih.gov Another related ligand, MF1, has also been studied for its interaction with FABP3. imrpress.comimrpress.com The development of dual inhibitors for FABP4 and FABP5 is also an active area of research, highlighting the therapeutic interest in targeting this protein family. nih.gov
| Compound | Target FABP | Dissociation Constant (Kd) |
|---|---|---|
| MF6 | FABP7 | 20 ± 9 nM nih.gov |
| FABP5 | 874 ± 66 nM nih.gov | |
| FABP3 | 1038 ± 155 nM nih.gov |
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of fatty acids, responsible for the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acid (DHET) counterparts. nih.govmdpi.come-century.us By inhibiting sEH, the levels of beneficial EETs can be maintained, which is a promising therapeutic strategy for conditions involving inflammation and hypertension. researchgate.netnih.govnih.gov
The mechanism of sEH inhibition often involves compounds that can fit into the enzyme's active site. mdpi.com The catalytic pocket of sEH contains a key catalytic triad (B1167595) (Asp333-Asp495-His523) and two tyrosine residues (Tyr381 and Tyr465) that are crucial for its hydrolase activity. mdpi.com Inhibitors are designed to interact with these residues, particularly the catalytic nucleophile Asp333, to block the hydrolysis of epoxides. mdpi.comresearchgate.net Many potent sEH inhibitors are urea-based compounds, but research has expanded to include other scaffolds, such as amides and carbamates, to improve pharmacokinetic properties. nih.govresearchgate.netnih.gov Derivatives of butanoic acid have been designed and evaluated as potential sEH inhibitors, with some showing moderate to high in-vitro inhibitory activities. researchgate.net For instance, a series of amide derivatives incorporating a dihydropyrimidinone ring has been explored for sEH inhibitory activity. researchgate.net While direct inhibitory data for this compound is not specified, the broader class of butanoic acid derivatives remains an area of interest for developing novel sEH inhibitors. researchgate.netucanr.edu
The alanine-serine-cysteine transporter 2 (ASCT2), encoded by the gene SLC1A5, is a sodium-dependent transporter for neutral amino acids, with a crucial role in supplying glutamine to rapidly proliferating cells. nih.govtocris.com This makes it a significant target in cancer therapy. A novel class of ASCT2 inhibitors has been developed based on a 2-amino-4-bis(aryloxybenzyl)aminobutanoic acid scaffold, which is an analogue of this compound. nih.govmdpi.com
The discovery process began with the identification of a hit compound, (S)-2-amino-4-(bis(2-(4-fluorophenoxy)benzyl)amino)butanoic acid, from a library of substituted 2,4-diaminobutanoic acids. nih.gov This led to the synthesis and evaluation of a focused library of related compounds. These inhibitors function by blocking the uptake of glutamine mediated by ASCT2. nih.govmdpi.com Further optimization resulted in compounds with significantly improved potency over previously known inhibitors. nih.gov For example, V-9302, a compound from this series, demonstrated antitumor capabilities in both in vitro and in vivo studies. mdpi.com
| Compound Number (as per source nih.gov) | Description | IC50 in C6 Cells (µM) | IC50 in HEK293 Cells (µM) |
|---|---|---|---|
| 12 | 2-amino-4-bis(benzyloxybenzyl)aminobutanoic acid derivative nih.gov | 5.1 nih.gov | 7.2 nih.gov |
| 19 | 2-amino-4-bis(benzyloxybenzyl)aminobutanoic acid derivative nih.gov | 3.3 nih.gov | 7.9 nih.gov |
Analogues of this compound have also been investigated as inhibitors of other enzyme classes. Notably, heteroaryl butanoic acid derivatives have been developed as inhibitors of Leukotriene A4 hydrolase (LTA4H). google.com LTA4H is a bifunctional zinc enzyme that plays a key role in the biosynthesis of the potent pro-inflammatory mediator leukotriene B4. The invention described in patent WO2015092740A1 relates to these novel heteroaryl butanoic acid derivatives and their use in inhibiting LTA4H for the treatment of various diseases. google.com
Additionally, research into sEH inhibition has revealed synergistic effects when combined with the inhibition of other enzymes, such as cyclooxygenase (COX). The co-inhibition of sEH and COX-2 has been shown to reduce inflammation and pain more effectively. nih.gov This suggests that compounds based on the butanoic acid scaffold could be part of multi-target therapeutic strategies.
Receptor-Mediated Interactions and Modulatory Effects
Beyond direct enzyme inhibition, butanoic acid derivatives have been shown to interact with and modulate the function of cell surface receptors, particularly G-protein coupled receptors (GPCRs).
G-protein coupled receptors constitute a large family of transmembrane receptors that are crucial for cellular signaling and are major drug targets. nih.gov The phenoxybutanoic acid structure has been identified as a promising scaffold for developing agonists for GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4). mdpi.com
GPR120 is activated by long-chain fatty acids and has emerged as a therapeutic target for metabolic disorders like type 2 diabetes. mdpi.com A series of novel GPR120 agonists were designed based on a phenoxybutanoic acid head. Structure-activity relationship (SAR) studies revealed that substitutions on the terminal benzene (B151609) ring significantly impact agonistic activity. For instance, substituting a methyl group with fluorine at the 4-position of the terminal ring markedly increased the agonistic activity. mdpi.com
| Compound (as per source mdpi.com) | Substitution on Terminal Benzene Ring | EC50 (nM) |
|---|---|---|
| 14a | 2-Methyl mdpi.com | 90.4 mdpi.com |
| 14b | 3-Methyl mdpi.com | 82.5 mdpi.com |
| 14c | 2-Fluoro mdpi.com | 168.5 mdpi.com |
| 14d | 4-Fluoro mdpi.com | 37.5 mdpi.com |
Dopamine (B1211576) and Serotonin (B10506) Receptor Binding Properties
The modulation of dopamine and serotonin (5-hydroxytryptamine, 5-HT) receptors is a cornerstone for treating a variety of psychiatric and neurological disorders. frontiersin.orgnih.govcuni.cz These receptors influence numerous biological processes, including mood, cognition, and motor control. wikipedia.org While direct binding data for this compound at dopamine and serotonin receptors is not extensively detailed in the provided research, structure-activity relationship studies on analogous compounds provide insight into the potential of this chemical scaffold.
The serotonergic system, with its 14 distinct receptor subtypes, is a primary target for drugs like Selective Serotonin Reuptake Inhibitors (SSRIs). nih.gov Atypical antipsychotics often exhibit affinity for both dopamine and serotonin receptors, with the antagonism of the 5-HT₂A receptor, in synergy with dopamine D₂ receptor antagonism, being a key mechanism. frontiersin.orgnih.gov
Investigations into structurally related molecules have identified potent ligands for these receptors. For instance, a series of fused heterocyclic derivatives were synthesized and shown to have potent activity at both serotonin and dopamine receptors, leading to the identification of NH300094, a triple antagonist for the 5-HT₂A, dopamine D₂, and dopamine D₃ receptors. frontiersin.org Similarly, structure-activity relationship studies on a homopiperazine (B121016) analog of the antipsychotic haloperidol (B65202) led to the identification of new agents with significant binding affinity at dopamine and serotonin receptor subtypes. researchgate.net Another study identified a butyrophenone (B1668137) derivative of tetrahydroisoquinoline (THIQ) as a potent agent with low nanomolar binding affinities to both 5-HT₁A and 5-HT₇ receptors. researchgate.net The exploration of dual 5-HT₁A and 5-HT₇ receptor ligands has also yielded potent compounds, demonstrating that specific structural modifications can achieve high affinity for multiple serotonin receptor subtypes. nih.gov
These findings suggest that the phenoxy-alkyl-carboxy scaffold, present in this compound, could be a viable starting point for designing novel modulators of dopaminergic and serotonergic pathways, although specific binding affinities and functional activities would require dedicated investigation.
Cellular Pathway Modulation and Mechanistic Elucidation
The inflammatory response is a complex biological process, with the prostaglandin (B15479496) E2 (PGE₂) signaling pathway playing a crucial role. PGE₂ is synthesized from arachidonic acid by cyclooxygenase (COX) enzymes, PTGS1 (COX-1) and PTGS2 (COX-2), and is involved in both tissue homeostasis and disease states like inflammation and cancer. aging-us.comnih.gov
Research into analogues of this compound has revealed significant anti-inflammatory potential. A novel fatty acid binding protein (FABP) inhibitor, 4-(2-(5-(2-chlorophenyl)-1-(4-isopropylphenyl)-1H-pyrazol-3-yl)-4-fluorophenoxy)butanoic acid (MF6), has been synthesized and analyzed for its ability to mitigate inflammation-related injury. dntb.gov.ua This compound, which shares the core fluorophenoxy butanoic acid structure, demonstrates the potential for this chemical class to intervene in inflammatory processes. dntb.gov.ua Butyrate, the parent structure of butanoic acid, is also well-known for its anti-inflammatory properties, primarily through the inhibition of histone deacetylase (HDAC), which in turn prevents macrophage activity. mdpi.com
The mechanism of anti-inflammatory action often involves the inhibition of pro-inflammatory transcription factors like NF-κB, leading to a decrease in the production of inflammatory mediators such as TNFα, IL-1, and IL-6. researchgate.net Compounds that can modulate the PGE₂ pathway, for instance by antagonizing its EP4 receptor, can decrease the percentage of senescent cells and potentially impact age-related oncogenic processes. aging-us.comnih.gov The ability of soluble epoxide hydrolase inhibitors, some of which contain a fluorophenoxy moiety, to possess anti-inflammatory properties further highlights the therapeutic potential of this structural class. ucanr.edu
Cancer cells often exhibit a dependency on glutamine, an amino acid crucial for various metabolic processes that support rapid proliferation. mdpi.com The transport of glutamine into the cell is primarily mediated by transporters such as ASCT2 (SLC1A5). Targeting this pathway represents a promising strategy for cancer therapy. mdpi.comnih.gov
A novel class of compounds, 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids, has been identified as potent inhibitors of ASCT2-mediated glutamine transport. nih.govnih.gov A focused chemical optimization effort was centered around the hit compound (S)-2-amino-4-(bis(2-(4-fluorophenoxy)benzyl)amino)butanoic acid, a close analogue of the subject compound. nih.gov This line of research led to the discovery of novel ASCT2 inhibitors with significantly improved potency in both rat (C6) and human (HEK293) cell lines, representing a substantial improvement over previously known inhibitors. nih.gov
One such inhibitor, C118P, has been shown to effectively block glutamine uptake and reduce ATP production in breast cancer cells. mdpi.com Mechanistically, the compound was found to mediate the degradation of the ASCT2 protein, thereby inhibiting glutamine metabolism. mdpi.com These findings underscore the potential of compounds based on the this compound scaffold to function as effective inhibitors of glutamine transport, with clear therapeutic implications for oncology.
| Assay | Cell Line | Effect of Inhibitor (C118P) | Citation |
|---|---|---|---|
| Glutamine Uptake | Breast Cancer Cells | Inhibited glutamine uptake | mdpi.com |
| ATP Production | Breast Cancer Cells | Reduced at concentrations of 0.025 µM, 0.05 µM, and 0.1 µM | mdpi.com |
| Protein Expression | Breast Cancer Cells | Mediated degradation of ASCT2 protein | mdpi.com |
Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new anticonvulsant agents with improved efficacy and fewer side effects. brieflands.com Several analogues of this compound have demonstrated promising anticonvulsant activity in various preclinical models.
One notable example is N'-[4-(4-fluorophenoxy)benzylidene]pyridine-4-carbohydrazide (PCH 6), which incorporates the 4-fluorophenoxy moiety. researchgate.net This compound was evaluated in several seizure models and showed significant activity. researchgate.net Similarly, a series of 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles, which contain a 2-fluorophenoxy group, were synthesized and screened for their anticonvulsant properties, with some compounds showing considerable activity in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) models. researchgate.net The activity in the PTZ model suggests a mechanism that may involve raising the seizure threshold. nih.gov These studies highlight the utility of the fluorophenoxy scaffold in the design of new anticonvulsant drugs.
| Seizure Model | Parameter | Value (mg/kg) | Citation |
|---|---|---|---|
| Maximal Electroshock (MES) | ED₅₀ | 128.3 | researchgate.net |
| 6 Hz | ED₅₀ | 53.3 | researchgate.net |
| Neurotoxicity (Rotarod) | TD₅₀ | 343.6 | researchgate.net |
ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose.
The development of novel antitumor agents remains a critical area of research. mdpi.com Analogues of this compound have shown efficacy in various cell-based cancer assays, acting through diverse mechanisms.
As discussed previously, inhibitors of the glutamine transporter ASCT2, developed from a (S)-2-amino-4-(bis(2-(4-fluorophenoxy)benzyl)amino)butanoic acid lead, have demonstrated antitumour efficacy in breast cancer models by disrupting cancer cell metabolism. mdpi.comnih.gov
Another approach involves targeting the EphA2 receptor, which is implicated in cancer cell migration and proliferation. Dimeric agonistic agents that include a 2-(3-chloro-4-fluorophenoxy)acetic acid moiety—a close analogue—have been developed. semanticscholar.org These agents successfully induced the degradation of the EphA2 receptor at nanomolar concentrations in pancreatic cancer BxPC3 cells, indicating a potential therapeutic strategy for this cancer type. semanticscholar.org
Furthermore, compounds incorporating a 4-fluorophenoxy group into different chemical scaffolds have also shown promise. A rhodanine (B49660) derivative, 5-[4-(4-Fluorophenoxy) phenyl]methylene-3-{4-[3-(4-methylpiperazin-1-yl) propoxy]phenyl}-2-thioxo-4-thiazolidinone, was found to induce apoptosis in human colon cancer cells through mechanisms involving mitochondrial dysfunction and endoplasmic reticulum stress. researchgate.net These collective findings demonstrate that the fluorophenoxy motif can be incorporated into various molecular architectures to achieve potent antitumor effects in cell-based assays.
In Vitro Efficacy Studies in Defined Biological Systems
In vitro studies have revealed that this compound and its analogues possess a wide range of biological activities across different systems, suggesting a broad therapeutic potential.
In the context of metabolic diseases, fluorine-containing phenoxybutyric acid derivatives have been investigated as agonists for the G-protein coupled receptor 120 (GPR120), a target for the treatment of type 2 diabetes mellitus. nih.gov Certain analogues demonstrated excellent GPR120 agonist activity with high selectivity and favorable metabolic stability, highlighting the potential of the 2-fluoro-substituted phenoxybutyric acid structure in this therapeutic area. nih.gov
For neurological conditions, a close analogue, 4-(4-Bromo-3-fluorophenoxy)butanoic acid, has been studied for its effects on GABA transport, indicating potential efficacy in treating neuropathic pain.
The anti-inflammatory and antitumor activities detailed in previous sections are also supported by robust in vitro efficacy data. For instance, the FABP inhibitor MF6, which contains a fluorophenoxy butanoic acid structure, was shown to be effective in a cellular model of ischemia-reperfusion injury. dntb.gov.ua In oncology, dimeric agents incorporating a fluorophenoxy acetic acid moiety effectively induce degradation of the EphA2 receptor in pancreatic cancer cells, while ASCT2 inhibitors based on a fluorophenoxybenzyl aminobutanoic acid scaffold potently block glutamine uptake and reduce ATP production in breast cancer cells. mdpi.comsemanticscholar.org
These diverse in vitro efficacy studies, spanning metabolic disorders, neuropathic pain, inflammation, and oncology, underscore the versatility of the this compound chemical backbone as a template for developing novel therapeutic agents.
Design and Synthesis of Advanced Analogues and Derivatives of 2 4 Fluorophenoxy Butanoic Acid
Heterocyclic Analogues and Bioisosteric Replacements
Bioisosteric replacement is a cornerstone of drug design, involving the substitution of a functional group with another that has similar physical or chemical properties, with the goal of enhancing the compound's biological activity or pharmacokinetic profile. openaccessjournals.com The carboxylic acid group of 2-(4-fluorophenoxy)butanoic acid is a prime candidate for such modification.
The 5-substituted-1H-tetrazole ring is a well-established bioisostere for the carboxylic acid functional group, exhibiting a similar pKa and spatial arrangement of hydrogen bond donors and acceptors. cambridgemedchemconsulting.com This substitution can lead to improved metabolic stability and cell permeability. nih.gov The synthesis of a tetrazole analogue of this compound typically begins with the conversion of the carboxylic acid to the corresponding nitrile. This can be achieved via the primary amide, followed by dehydration. The resulting nitrile can then undergo a [2+3] cycloaddition with an azide (B81097) source, such as sodium azide, often catalyzed by a Lewis acid, to yield the 5-substituted tetrazole ring. google.com
Oxadiazoles, particularly the 1,2,4- and 1,3,4-isomers, also serve as effective carboxylic acid bioisosteres. nih.gov The 1,3,4-oxadiazole (B1194373) ring can be synthesized from the parent carboxylic acid by first converting it to the corresponding acyl hydrazide. Treatment of the acyl hydrazide with a dehydrating agent, such as phosphorus oxychloride, or by acylation followed by cyclization, can yield the desired 2,5-disubstituted 1,3,4-oxadiazole. uni-oldenburg.de For instance, a patent describes a (S)-3-amino-4-(5-(4-(4-fluorophenoxy) phenyl)-1,3,4-oxadiazol-2-yl)butanoic acid, highlighting the application of this bioisosteric replacement in complex molecules. google.com The 5-oxo-1,2,4-oxadiazole is another related heterocycle used as a bioisostere, which can be prepared from amidoximes. drughunter.com
| Original Functional Group | Bioisosteric Replacement | Key Synthetic Precursor |
| Carboxylic Acid | 5-Substituted-1H-tetrazole | Nitrile |
| Carboxylic Acid | 2,5-Disubstituted-1,3,4-oxadiazole | Acyl hydrazide |
| Carboxylic Acid | 3,5-Disubstituted-1,2,4-oxadiazole | Amidoxime |
The incorporation of more complex heterocyclic systems, such as pyrroloindoles and triazoles, can introduce significant structural rigidity and new interaction points with biological targets. While direct synthesis of a pyrroloindole derivative from this compound is not widely reported, a plausible synthetic route could involve using the butanoic acid side chain as a building block. For example, the carboxylic acid could be converted to a suitable electrophile and used to alkylate an indole (B1671886) nitrogen, followed by an intramolecular cyclization to form the pyrrolo[1,2-a]indole scaffold. aablocks.com
Triazoles, both 1,2,3- and 1,2,4-isomers, are popular heterocyclic motifs in medicinal chemistry due to their metabolic stability and ability to participate in hydrogen bonding. mdpi.com The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through the condensation of amidrazones with carboxylic acids or their derivatives. nih.gov Alternatively, a common route to 1,2,3-triazoles is the Huisgen [3+2] cycloaddition between an azide and an alkyne. To create a triazole analogue of this compound, the butanoic acid side chain could be functionalized with either an azide or an alkyne group to participate in this reaction.
Quinoline (B57606) and pyridazinone rings are present in numerous biologically active compounds. The incorporation of these moieties into the this compound structure can lead to novel derivatives with potentially enhanced activities. The synthesis of quinoline derivatives can be accomplished through various named reactions, such as the Doebner-von Miller reaction, which involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. nih.gov To create a quinoline analogue, the 4-fluorophenoxy group could be attached to a pre-formed quinoline ring, or a fluorophenoxy-substituted aniline could be used as a starting material in a quinoline synthesis.
Pyridazinone derivatives are also of significant interest due to their wide range of pharmacological activities. sarpublication.com A common synthetic route to the pyridazinone core involves the condensation of a hydrazine (B178648) with a γ-ketoacid. To synthesize a pyridazinone derivative of this compound, the phenoxybutanoic acid backbone could be modified to incorporate a γ-ketoacid functionality, which could then be cyclized with hydrazine or a substituted hydrazine.
Scaffold Diversification for Enhanced Biological Potency and Novel Target Engagement
Beyond simple bioisosteric replacements, more profound modifications to the molecular scaffold can lead to compounds with novel biological activities or improved potency.
Macrocyclization is a powerful strategy in drug discovery to create conformationally constrained molecules with high affinity and selectivity for their targets. mdpi.com A macrocyclic analogue of this compound could be synthesized by introducing a second functional group into the molecule that can react with the carboxylic acid or another part of the molecule to form a large ring. For example, an amine or alcohol could be introduced at the terminus of an extended side chain attached to the phenyl ring, which could then form an amide or ester bond with the butanoic acid moiety through an intramolecular cyclization reaction, such as a Yamaguchi macrolactonization. mdpi.com Another approach involves ring-closing metathesis (RCM) if two terminal alkene functionalities are present in the molecule. The synthesis of macrocyclic butanoic acid conjugates with cyclodextrins has also been explored as a delivery system. nih.govnih.gov
The concept of hybrid molecules involves covalently linking two or more distinct pharmacophores to create a single molecule with a dual or synergistic mode of action. nih.gov This strategy can be employed to target multiple pathways involved in a disease or to overcome drug resistance. nih.gov A hybrid molecule could be designed by linking this compound to another known pharmacophore via a suitable linker. The butanoic acid chain itself can serve as a linker or be modified to incorporate a functional group for conjugation. For example, the carboxylic acid could be converted to an amide with a molecule containing a different pharmacophore. The choice of the second pharmacophore would depend on the desired therapeutic target.
| Analogue Type | Synthetic Strategy | Key Reaction |
| Macrocyclic Analogue | Intramolecular cyclization | Macrolactonization (e.g., Yamaguchi) |
| Hybrid Molecule | Conjugation of two pharmacophores | Amide bond formation |
Prodrug Strategies for Mechanistic Probes
Prodrug strategies offer a powerful approach to overcoming pharmacokinetic barriers and enabling the use of compounds as mechanistic probes. By temporarily modifying the chemical structure of a parent drug, a prodrug can exhibit improved properties such as increased cellular permeability or targeted release. This section explores two key prodrug strategies as they relate to the advanced design of analogues and derivatives of this compound: the use of ester prodrugs to enhance cellular uptake and the incorporation of cleavable linkers for controlled, site-specific release of the active molecule.
Ester Prodrugs for Improved Cellular Uptake
The rationale behind this approach is that the ester prodrug can more readily cross the cell membrane. Once inside the cell, ubiquitous intracellular enzymes, such as carboxylesterases, cleave the ester bond, regenerating the active parent carboxylic acid. nih.gov This intracellular "unmasking" allows the parent compound to accumulate within the cell and interact with its intended target.
The choice of the ester promoiety is critical as it influences several key properties of the prodrug, including its solubility, chemical stability, and the rate of enzymatic hydrolysis. nih.govnih.gov For instance, simple aliphatic esters can significantly enhance lipophilicity. Another sophisticated approach involves using amino acid esters. These prodrugs can be recognized by and transported across the cell membrane by specific carrier proteins, such as peptide transporters (e.g., PEPT1), which can lead to a substantial increase in cellular uptake compared to passive diffusion alone. umich.eduresearchgate.net L-valyl ester prodrugs, for example, have been shown to increase the cellular permeability of parent drugs by several fold. umich.edu
The effectiveness of an ester prodrug strategy is evaluated by comparing the cellular uptake and subsequent activity of the prodrug to that of the parent compound. Studies on various carboxylic acid-containing drugs have demonstrated that esterification can lead to significantly enhanced biological effects due to improved cellular penetration. nih.govumich.edu
Below is an illustrative table showing how different ester promoieties could theoretically modify the properties of this compound for improved cellular uptake.
| Prodrug Type | Example Promoieties | Primary Rationale for Improved Uptake | Potential Transporter Interaction |
| Aliphatic Ester | Methyl, Ethyl, Butyl | Increased lipophilicity for enhanced passive diffusion. | None |
| Amino Acid Ester | Glycine, L-Valine, L-Isoleucine | Hijacking of nutrient transporters for active uptake. umich.eduresearchgate.net | Peptide Transporters (e.g., PEPT1/2) |
| PEGylated Ester | Short-chain Polyethylene Glycol (PEG) | Increased aqueous solubility and modified pharmacokinetic profile. | None |
Cleavable Linkers for Controlled Release
Beyond simple cellular uptake, controlling where and when an active compound is released is crucial for developing targeted therapies and sophisticated chemical probes. This is often achieved by incorporating the drug into a larger molecular system via a cleavable linker. biochempeg.com These linkers are designed to be stable in systemic circulation but are selectively cleaved under specific physiological conditions found at the target site, such as changes in pH or the presence of certain enzymes. axispharm.comalmacgroup.com
A prominent example of a structurally related compound used as a cleavable linker is 4-(4'-acetylphenoxy)butanoic acid (AcBut). almacgroup.comadcreview.com This molecule is a key component in the design of antibody-drug conjugates (ADCs), such as Inotuzumab ozogamicin. nih.gov In these constructs, the butanoic acid portion of the linker is used to attach to the antibody, while the phenoxy end is modified to form a cleavable bond, often an acid-sensitive hydrazone, with a potent cytotoxic payload. almacgroup.comnih.gov
Upon internalization of the ADC into a target cancer cell, it is trafficked to the lysosome, an acidic intracellular compartment (pH ~4-5). almacgroup.com The low pH of the lysosome triggers the hydrolysis of the hydrazone linker, releasing the cytotoxic drug precisely where it is needed and minimizing exposure to healthy tissues. almacgroup.com This mechanism highlights how a phenoxybutanoic acid scaffold can be adapted for pH-sensitive controlled release.
Other types of cleavable linkers are designed to respond to different intracellular triggers. adcreview.com Disulfide-based linkers, for example, are stable in the bloodstream but are rapidly cleaved by the high concentration of glutathione (B108866) in the cytoplasm of cells. nih.gov Enzyme-cleavable linkers, such as those containing specific peptide sequences, are designed to be substrates for proteases that are overexpressed in tumor tissues. nih.gov
The selection of a cleavable linker is a critical determinant of a drug conjugate's efficacy and therapeutic window. adcreview.com The linker must be stable enough to prevent premature drug release during circulation but labile enough to ensure efficient release at the target site. almacgroup.comadcreview.com
The table below summarizes common types of cleavable linkers and their release mechanisms, which could be applied to derivatives of this compound.
| Linker Type | Cleavage Stimulus | Cellular Location of Cleavage | Example Linker Chemistry |
| Hydrazone | Low pH | Endosomes, Lysosomes | Acid-labile hydrazone almacgroup.comnih.gov |
| Disulfide | High Glutathione Concentration | Cytoplasm | Thiol-disulfide exchange nih.gov |
| Peptide | Specific Proteases (e.g., Cathepsins) | Lysosomes | Valine-Citrulline (Val-Cit) adcreview.com |
| Ester-based | Esterases | Cytoplasm, Lysosomes | Carboxylate esters |
Analytical Chemistry Research and Characterization Techniques for 2 4 Fluorophenoxy Butanoic Acid
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-(4-Fluorophenoxy)butanoic acid. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal the arrangement of atoms and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. Key expected signals for this compound would include a triplet for the terminal methyl (CH₃) group, a multiplet for the methylene (B1212753) (CH₂) group adjacent to the methyl group, a multiplet for the methine (CH) proton, and signals corresponding to the protons on the fluorophenyl ring. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and fluorine atoms. dynamicscience.com.au
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, distinct signals are expected for the carboxylic acid carbon, the carbon atoms of the butanoic acid chain, and the carbons of the fluorophenoxy group. The carbon directly bonded to the fluorine atom will show a characteristic splitting pattern. amazonaws.com
¹⁹F NMR: Fluorine-19 NMR is particularly useful for compounds containing fluorine. It provides a direct observation of the fluorine atom's chemical environment. In the case of this compound, a single signal is expected, and its chemical shift provides confirmation of the fluorine's position on the aromatic ring.
| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity | Assignment |
| ¹H | 0.9 - 1.2 | Triplet | -CH₃ |
| ¹H | 1.6 - 1.9 | Multiplet | -CH₂- |
| ¹H | 4.5 - 4.8 | Triplet | -CH-O- |
| ¹H | 6.9 - 7.2 | Multiplet | Aromatic protons |
| ¹H | 10 - 13 | Singlet | -COOH |
| ¹³C | 10 - 15 | -CH₃ | |
| ¹³C | 25 - 35 | -CH₂- | |
| ¹³C | 70 - 80 | -CH-O- | |
| ¹³C | 115 - 125 | Aromatic carbons | |
| ¹³C | 155 - 165 (doublet) | C-F | |
| ¹³C | 170 - 180 | -COOH | |
| ¹⁹F | -110 to -125 | Singlet | Ar-F |
| Note: Expected chemical shifts are approximate and can vary based on solvent and experimental conditions. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation. The molecular formula of this compound is C₁₀H₁₁FO₃, with a molecular weight of 198.19 g/mol . chemscene.comchemscene.com
In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z of 198. docbrown.info The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (-COOH) or parts of the alkyl chain. docbrown.info For this compound, characteristic fragments would likely include ions corresponding to the fluorophenoxy group and the butanoic acid chain.
| m/z | Possible Fragment Ion |
| 198 | [C₁₀H₁₁FO₃]⁺ (Molecular Ion) |
| 153 | [C₉H₁₀FO]⁺ (Loss of -COOH) |
| 111 | [C₆H₄FO]⁺ (Fluorophenoxy cation) |
| 87 | [C₄H₇O₂]⁺ (Butanoic acid fragment) |
| Note: The relative intensities of these fragments can provide further structural insights. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of specific frequencies of infrared light. docbrown.info The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH) of the carboxylic acid, the carbonyl (C=O) group, the carbon-oxygen (C-O) ether linkage, and the carbon-fluorine (C-F) bond.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| 1700-1725 | C=O stretch | Carboxylic Acid |
| 1200-1300 | C-O stretch | Ether |
| 1150-1250 | C-F stretch | Aryl Fluoride |
| Note: The broadness of the O-H stretch is due to hydrogen bonding. docbrown.info |
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating this compound from mixtures, assessing its purity, and quantifying its concentration.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound and for its quantification. nist.gov Due to its acidic and somewhat hydrophobic nature, reversed-phase HPLC is a suitable technique. helixchrom.com
A typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (to control the ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol. helixchrom.comhplc.eu Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl ring is a strong chromophore. The retention time of the compound is a key identifier, while the peak area is proportional to its concentration, allowing for accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, it can be analyzed using GC-MS after chemical derivatization. jfda-online.com Derivatization converts the non-volatile carboxylic acid into a more volatile ester, such as a methyl or silyl (B83357) ester. jfda-online.com
This derivatized sample is then injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) data. nist.gov This technique is particularly useful for identifying and quantifying trace amounts of the compound in complex matrices. doi.org
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and indispensable tool for the analysis of this compound, particularly within complex sample matrices such as environmental or biological samples. This technique combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection provided by mass spectrometry.
For phenoxyalkanoic acids like this compound, reversed-phase HPLC is commonly employed, typically using a C18 column. The separation is achieved by gradient elution with a mobile phase consisting of an aqueous component (often containing a modifier like formic acid to ensure the analyte is in its protonated form) and an organic solvent, such as acetonitrile or methanol.
Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, most frequently using an electrospray ionization (ESI) source operating in negative ion mode. The negative ion mode is particularly effective for carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions. For quantitative analysis, tandem mass spectrometry (MS/MS) is utilized in the multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the deprotonated molecule) and a specific product ion that is formed upon collision-induced dissociation, a process that greatly enhances selectivity and reduces background noise. researchgate.netecu.edu.au The specific transitions monitored are unique to the compound's structure, allowing for its accurate quantification even at trace levels. researchgate.net
Table 1: Illustrative LC-MS/MS Parameters for Analysis of Related Phenoxyalkanoic Acids
| Parameter | Setting |
|---|---|
| Chromatography | |
| Column | C18 (Reversed-Phase) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient |
| Mass Spectrometry | |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Negative Ion Mode |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M-H]⁻ | m/z specific to the analyte |
| Product Ion | m/z specific to a characteristic fragment |
Note: This table presents typical conditions. Method optimization is required for specific applications.
Advanced Analytical Techniques for Structural Elucidation
Beyond routine analysis, advanced techniques are employed to determine the precise three-dimensional structure and stereochemical properties of this compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the absolute structure of a compound in the solid state. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. While the specific crystal structure for this compound is not widely published, data from the closely related analog, 2-(4-fluorophenoxy) acetic acid, offers significant insight into the expected molecular conformation and intermolecular interactions. eurjchem.com
For 2-(4-fluorophenoxy) acetic acid, single-crystal X-ray diffraction analysis revealed a monoclinic crystal system with the space group P2₁/c. eurjchem.com In such structures, molecules are often linked by hydrogen bonds between the carboxylic acid groups, forming centrosymmetric dimers. nih.gov These dimers are further organized into a three-dimensional network through other intermolecular forces. The detailed crystallographic data provides a foundational understanding of the solid-state packing and conformation that this compound is likely to adopt. eurjchem.com
Table 2: Crystal Structure Data for the Analog 2-(4-Fluorophenoxy)acetic Acid
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₈H₇FO₃ | eurjchem.com |
| Crystal System | Monoclinic | eurjchem.com |
| Space Group | P2₁/c | eurjchem.com |
| a (Å) | 13.3087 (17) | eurjchem.com |
| b (Å) | 4.9912 (6) | eurjchem.com |
| c (Å) | 11.6018 (15) | eurjchem.com |
| β (°) | 104.171 (4) | eurjchem.com |
| Volume (ų) | 747.21 (16) | eurjchem.com |
| Z (Formula units/cell) | 4 | eurjchem.com |
Source: Data derived from the published crystal structure of 2-(4-fluorophenoxy) acetic acid. eurjchem.com
Chiral Chromatography for Enantiomeric Separation and Quantification
This compound possesses a chiral center at the second carbon of the butanoic acid chain, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S). As enantiomers often exhibit different biological activities, their separation and quantification are critical. nih.gov Chiral chromatography, particularly chiral HPLC, is the primary technique used for this purpose. nih.govregistech.com
The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For phenoxypropionic acids, several types of CSPs have proven effective. These include polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based columns, such as those using teicoplanin as the chiral selector. nih.govresearchgate.net The choice of mobile phase, which can be run in normal-phase, reversed-phase, or polar organic mode, is crucial for achieving baseline resolution. nih.govnih.gov The ability to separate and quantify the individual R- and S-isomers is essential for stereoselective studies and for the development of enantiomerically pure products. nih.govnih.gov
Table 3: Chiral Stationary Phases (CSPs) Used for Separation of Related Phenoxypropionic Acids
| Chiral Stationary Phase (CSP) | Analyte Class | Typical Mobile Phase Conditions | Reference |
|---|---|---|---|
| Teicoplanin (Glycopeptide) | Aryloxyphenoxypropanoic acids | Methanol/Water with additives (e.g., TEA, Acetic Acid) | nih.govresearchgate.net |
| Permethylated α-Cyclodextrin | Phenoxypropionic acids (MCPP, DCPP) | Acetate Buffer | nih.gov |
| Permethylated β-Cyclodextrin (Nucleodex β-PM) | Fenoprop, Esters of Fenoxaprop/Diclofop | Methanol/Phosphate Buffer | researchgate.net |
Environmental Chemistry and Degradation Pathways of 2 4 Fluorophenoxy Butanoic Acid
Abiotic and Biotic Degradation Mechanisms in Environmental Matrices
Photodegradation Pathways
Phenoxyalkanoic acid herbicides can be decomposed by photodegradation, particularly in shallow, sunlit waters. The rate and byproducts of photodegradation are influenced by the specific chemical structure and environmental conditions. For instance, the photodegradation of 2,4-dichlorophenoxybutanoic acid (2,4-DB), a related compound, is initiated by reactive oxygen species, primarily hydroxyl radicals. This leads to hydroxylation of the aromatic ring, substitution of the chlorine atom with a hydroxyl group, loss of the aliphatic side chain, and opening of the benzene (B151609) ring. nih.gov Similarly, the photodegradation of 4-chlorophenoxyacetic acid (CPA) can be initiated by hydroxyl radicals, leading to the formation of phenol (B47542) and 4-chlorophenol (B41353) as primary intermediates, which are subsequently mineralized. nih.gov
For 2-(4-Fluorophenoxy)butanoic acid, photodegradation is likely to be a relevant dissipation pathway in aqueous environments. The process could be initiated by the absorption of UV radiation, leading to the generation of reactive species that attack the molecule. Potential photodegradation pathways may include:
Hydroxylation of the aromatic ring: The addition of a hydroxyl group to the phenyl ring.
Cleavage of the ether bond: Breaking the link between the phenoxy group and the butanoic acid chain, which would lead to the formation of 4-fluorophenol (B42351) and 2-hydroxybutanoic acid.
Defluorination: The removal of the fluorine atom, although the carbon-fluorine bond is generally strong and resistant to cleavage. nih.govtandfonline.com
Degradation of the butanoic acid side chain: Oxidation or shortening of the four-carbon chain.
It is important to note that fluorinated breakdown products from the photolysis of pesticides can be of environmental concern due to their potential persistence. acs.org
Microbial Biodegradation Kinetics and Metabolites
Microbial decomposition is a crucial process for the degradation of phenoxy acid herbicides in soil and water. nih.gov The kinetics of biodegradation can vary significantly depending on factors such as the microbial population, soil type, temperature, and the concentration of the herbicide. nih.govacs.org
Studies on phenoxyalkanoic herbicides like 2,4-D and MCPP have shown that at low concentrations, biodegradation may follow first-order kinetics with long half-lives. nih.govacs.org However, at higher concentrations, microbial populations can adapt, leading to accelerated degradation. nih.govacs.org The biodegradation of chiral phenoxyalkanoic herbicides can also be enantioselective, with microorganisms preferentially degrading one enantiomer over the other. nih.gov
For this compound, microbial degradation is expected to be a significant pathway. The process would likely involve enzymatic attacks on the molecule. Potential initial steps in the biodegradation pathway, based on analogous compounds, could include:
β-oxidation of the butanoic acid side chain: This is a common pathway for phenoxybutanoic acids, where the side chain is shortened by two carbon atoms. In the case of 2,4-DB, β-oxidation leads to the formation of 2,4-dichlorophenoxyacetic acid (2,4-D). A similar process for this compound would yield 2-(4-fluorophenoxy)acetic acid.
Cleavage of the ether bond: This would result in the formation of 4-fluorophenol and butanoic acid.
Hydroxylation of the aromatic ring: This can be a precursor to ring cleavage.
The presence of the fluorine atom may influence the rate and pathway of biodegradation. While some microorganisms can metabolize fluorinated compounds, the carbon-fluorine bond is generally recalcitrant to cleavage. nih.govtandfonline.com This can lead to the accumulation of fluorinated metabolites in the environment.
Table 1: Half-lives of selected phenoxy acid herbicides in soil, demonstrating the variability in persistence.
| Herbicide | Soil Half-life (days) | Reference |
| 2,4-D | < 7 | nih.gov |
| MCPP | Slower degradation than 2,4-D | nih.gov |
| Oxyfluorfen | 45 - 52.9 | nih.gov |
This table presents data for analogous compounds to provide context for the potential persistence of this compound.
Hydrolytic Stability in Aqueous Environments
Hydrolysis is a chemical reaction with water that can contribute to the degradation of certain chemical compounds. For phenoxyalkanoic acids, the acid forms are generally stable to hydrolysis under typical environmental pH conditions. nih.gov However, their ester formulations can undergo hydrolysis to form the parent acid. nih.gov The rate of hydrolysis is influenced by pH and temperature, with higher temperatures and alkaline conditions generally increasing the rate. nih.gov
Given that this compound is a carboxylic acid, it is expected to be relatively stable to hydrolysis in aqueous environments under neutral pH conditions. Significant hydrolysis would likely only occur under extreme pH or high-temperature conditions. cymitquimica.com
Metabolite Identification and Persistence in Environmental Systems
The identification of degradation products is crucial for a complete understanding of the environmental fate of a chemical. Persistent metabolites can sometimes be of greater environmental concern than the parent compound.
Isolation and Characterization of Degradation Products
As there is no specific information on the degradation products of this compound, we must infer potential metabolites from the degradation of similar compounds.
Based on the degradation pathways discussed above, the following compounds are potential degradation products of this compound:
2-(4-Fluorophenoxy)acetic acid: Formed through β-oxidation of the butanoic acid side chain.
4-Fluorophenol: A likely product of ether bond cleavage through both photodegradation and microbial degradation. Studies on the related compound 4-fluorophenoxyacetic acid show its conversion to 4-fluorophenol. researchgate.net
Hydroxylated derivatives: Such as 2-(4-Fluoro-x-hydroxyphenoxy)butanoic acid, formed through the addition of a hydroxyl group to the aromatic ring.
The degradation of fluorinated pesticides can lead to the formation of persistent fluorinated metabolites. nih.govtandfonline.com For example, trifluoroacetic acid (TFA) is a known persistent metabolite of some fluorinated pesticides. biocontroltechnologies.com
Table 2: Potential Degradation Products of this compound and their Likely Formation Pathways.
| Potential Metabolite | Formation Pathway |
| 2-(4-Fluorophenoxy)acetic acid | Microbial β-oxidation |
| 4-Fluorophenol | Photodegradation, Microbial ether cleavage |
| Hydroxylated derivatives | Photodegradation, Microbial hydroxylation |
| Carbon Dioxide and Water | Complete mineralization |
This table is speculative and based on the degradation of analogous compounds.
Assessment of Environmental Persistence
The environmental persistence of this compound will be determined by the combined rates of all degradation processes. The presence of the carbon-fluorine bond is a key factor to consider. The C-F bond is the strongest single bond in organic chemistry, which can make fluorinated compounds resistant to degradation and thus more persistent in the environment. nih.govtandfonline.com
While phenoxyalkanoic acids are generally considered to be of low to moderate persistence, the fluorine substituent in this compound could increase its persistence compared to non-fluorinated analogues. Per- and polyfluoroalkyl substances (PFAS) are known for their extreme persistence in the environment. nih.govresearchgate.net While this compound is not a PFAS, the strength of the C-F bond suggests that its complete mineralization may be slow, and fluorinated intermediates could persist. nih.govtandfonline.com
Predictive Modeling for Environmental Fate
Predictive models are indispensable tools in environmental science for estimating the behavior and ultimate fate of chemical compounds in the environment. For this compound, a member of the phenoxyalkanoic acid herbicide class, predictive modeling can provide crucial insights into its distribution, persistence, and potential for long-range transport. These models are particularly valuable when extensive experimental data are scarce. They integrate a compound's physicochemical properties with the characteristics of a defined environmental system to forecast its partitioning among various environmental compartments such as air, water, soil, and sediment.
Application of Multimedia Mass Balance Models
Multimedia mass balance models, often based on the fugacity concept, are powerful tools for predicting the environmental distribution of organic chemicals. tul.cz Fugacity, a measure of a chemical's escaping tendency from a phase, is used to describe the equilibrium partitioning of a substance between different environmental compartments. tul.cz These models operate on the principle of mass conservation, balancing the inputs (emissions) of a chemical with its outputs (degradation and advection) from a defined model environment. researchgate.netresearchgate.net
For phenoxyalkanoic acids, fugacity-based models have been employed to predict their environmental behavior. unl.eduregulations.gov These models can be categorized into different levels of complexity (Level I to Level IV), with Level III models being commonly used to estimate the steady-state distribution of a chemical that is continuously released into a multi-compartment environment, considering both degradation and advective transport processes. tul.czutoronto.ca
The environmental fate of ionizable compounds like this compound is more complex to model because their partitioning is pH-dependent. In its anionic form, which is prevalent in most natural waters, its partitioning behavior differs significantly from the neutral form. nih.gov Advanced multimedia models can account for such speciation, providing a more accurate prediction of the compound's environmental distribution. nih.gov
Quantitative Structure-Property Relationships (QSPR) for Environmental Parameters
Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural features of a molecule with its physicochemical properties. nih.govrsc.org These models are essential for predicting the environmental parameters needed for fate modeling, especially for compounds with limited experimental data. d-nb.info QSPR models are built on the principle that the properties of a chemical are a function of its molecular structure. researchgate.netbohrium.com
For this compound, QSPR models can be used to estimate key environmental parameters that are inputs for multimedia mass balance models. These parameters include:
Octanol-Water Partition Coefficient (log Kow): This parameter is crucial for assessing a chemical's hydrophobicity and its tendency to bioaccumulate. QSPR models for log Kow are well-established and generally provide reliable predictions. nih.gov
Water Solubility (Sw): This property determines the maximum concentration of a substance that can be dissolved in water and influences its transport in the aquatic environment.
Vapor Pressure (Vp): This is a key parameter for assessing a chemical's volatility and its potential for atmospheric transport.
Henry's Law Constant (KH): This constant describes the partitioning of a chemical between air and water and is critical for modeling air-water exchange. nih.gov
Soil Organic Carbon-Water Partitioning Coefficient (Koc): This parameter is used to predict the extent of a chemical's sorption to soil and sediment, which affects its mobility and bioavailability. nih.gov
While specific QSPR studies dedicated to this compound were not identified, numerous QSPR models exist for predicting the properties of organic compounds, including those with similar structural motifs. rsc.orgd-nb.info For example, the physicochemical properties of a structurally similar compound, 2-(2-Fluorophenoxy)butanoic acid, can be found in chemical databases and are likely derived from a combination of experimental data and QSPR predictions. chemscene.com
The accuracy of QSPR predictions depends on the quality of the training dataset, the molecular descriptors used to represent the chemical structure, and the statistical method employed for model development. rsc.orgresearchgate.net For regulatory purposes, it is important that QSPR models are validated according to established principles, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). d-nb.info
The table below presents a hypothetical set of QSPR-predicted environmental parameters for this compound, which would be essential for running a multimedia mass balance model. It is important to note that these are illustrative values, and for a formal environmental risk assessment, predictions from validated QSPR models would be required.
Table 1: Hypothetical QSPR-Predicted Environmental Parameters for this compound
| Parameter | Predicted Value | Significance in Environmental Fate Modeling |
|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | 2.5 | Indicates moderate hydrophobicity and potential for bioaccumulation. |
| Water Solubility (mg/L) | 500 | Suggests moderate solubility in water, influencing aquatic transport. |
| Vapor Pressure (Pa) | 0.01 | Low volatility, suggesting limited partitioning to the atmosphere. |
| Henry's Law Constant (Pa·m³/mol) | 0.0002 | Indicates the compound will predominantly reside in water rather than air. |
| Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 2.2 | Suggests moderate sorption to soil organic matter. |
Future Research Directions and Emerging Applications for 2 4 Fluorophenoxy Butanoic Acid
Exploration of Novel Biological Targets Beyond Current Investigations
While initial studies have laid the groundwork, the full therapeutic potential of 2-(4-fluorophenoxy)butanoic acid and its derivatives is yet to be realized. Future research will likely focus on identifying and validating novel biological targets to expand their application in medicine.
One promising area of investigation is the role of its derivatives as modulators of amino acid transporters. For instance, derivatives like (S)-2-amino-4-(bis(2-(4-fluorophenoxy)benzyl)amino)butanoic acid have been identified as novel inhibitors of ASCT2-mediated glutamine transport. nih.gov Given the dependence of many cancer cells on glutamine, this opens up new possibilities for developing targeted cancer therapies. Further research is warranted to explore other solute carrier (SLC) transporters that might be modulated by this class of compounds.
Another key area is the continued exploration of G-protein coupled receptors (GPCRs). Analogues of this compound have been designed as agonists for G-protein Coupled Receptor 120 (GPR120), a target for type 2 diabetes. mdpi.com The vast and largely unexplored landscape of orphan GPCRs presents a rich ground for discovering new biological activities of this compound derivatives. druggablegenome.net Future studies could involve screening against a panel of orphan GPCRs to uncover unexpected therapeutic opportunities.
Moreover, the structural similarity of this compound to endogenous fatty acids suggests its potential interaction with fatty acid-binding proteins (FABPs). Although research has focused on other FABP ligands, the fluorophenoxy motif could be exploited to design selective modulators of specific FABP isoforms involved in various pathologies.
Integration with Chemoinformatics and High-Throughput Screening for New Discoveries
The convergence of chemoinformatics and high-throughput screening (HTS) offers a powerful paradigm for accelerating the discovery of new applications for this compound and its analogues. crcm-marseille.frnih.gov
Chemoinformatics-driven library design will be instrumental in creating focused libraries of derivatives with a higher probability of interacting with specific biological targets. By analyzing the structure-activity relationships (SAR) of existing active compounds, computational models can predict novel structures with enhanced potency and selectivity. crcm-marseille.fr This approach allows for a more rational and cost-effective exploration of the chemical space around the this compound scaffold.
High-throughput screening (HTS) campaigns can rapidly evaluate large libraries of these compounds against a multitude of biological assays. nih.gov This can range from target-based screens, measuring the interaction with a specific protein, to phenotypic screens that assess the effect on cellular behavior. nih.gov The integration of robotics and automated data analysis makes it feasible to screen thousands of compounds in a short period, significantly increasing the chances of identifying novel "hit" compounds. crcm-marseille.fr For instance, HTS could be employed to screen a library of this compound derivatives against a panel of cancer cell lines to identify compounds with selective cytotoxicity.
Post-screening chemoinformatic analyses are crucial for interpreting the vast datasets generated by HTS. These tools help in identifying promising candidates, understanding SAR, and prioritizing compounds for further optimization in a "hit-to-lead" process. crcm-marseille.fr
Development of Advanced Synthetic Methodologies for Sustainable Production
As the potential applications of this compound expand, the development of efficient, scalable, and sustainable synthetic methods becomes paramount. While traditional methods like the Williamson ether synthesis are effective at a lab scale, future research will likely focus on greener and more atom-economical approaches. mdpi.com
This includes the exploration of:
Catalytic methods: Utilizing transition metal or organocatalysts to facilitate the key bond-forming reactions under milder conditions, reducing energy consumption and waste generation. For instance, advancements in C-O cross-coupling reactions could provide more efficient routes to the phenoxy ether linkage.
Flow chemistry: Implementing continuous flow processes can offer better control over reaction parameters, improve safety, and facilitate scale-up. This is particularly relevant for industrial production.
Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis could lead to highly selective and environmentally friendly processes.
A key aspect of sustainable production is the use of renewable starting materials and solvents. Research into bio-based alternatives to the current petroleum-derived precursors will be a significant step towards a more sustainable manufacturing process. evitachem.com
Role as a Chemical Probe in Complex Biological Systems
The ability to design molecules that can selectively interact with and report on the function of biological macromolecules is a cornerstone of chemical biology. This compound and its derivatives hold promise as scaffolds for the development of chemical probes to investigate complex biological systems.
A derivative, 4-[4-(chlorosulfonyl)-2-fluorophenoxy]butanoic acid, has been noted for its potential as a biochemical probe due to its reactivity and ability to form covalent bonds with nucleophilic sites on proteins. evitachem.com This reactivity can be harnessed to "tag" and identify novel protein targets.
Furthermore, the this compound scaffold can be functionalized with reporter groups such as fluorescent dyes or affinity tags. These modified molecules can be used in a variety of applications, including:
Fluorescence microscopy: To visualize the subcellular localization of a target protein.
Pull-down assays: To isolate and identify binding partners of a target protein.
Positron Emission Tomography (PET) imaging: By incorporating a positron-emitting radionuclide, derivatives could be developed as imaging agents to study disease processes in vivo.
The development of such probes will be invaluable for elucidating the roles of newly discovered biological targets and for validating them as potential drug targets. druggablegenome.net
Investigation of Emerging Applications in Materials Science and Other Disciplines
Beyond its biological applications, the chemical structure of this compound makes it an interesting building block for materials science. The presence of the aromatic ring and the carboxylic acid group allows for its incorporation into polymers and other materials.
One emerging application is in the synthesis of high-performance polymers. For example, a related compound, 2,2-bis[4-(4-amino-2-fluorophenoxy)phenyl]hexafluoropropane, serves as a monomer in the production of aromatic polyamides. evitachem.com These polymers are known for their excellent thermal stability and solubility in organic solvents, making them suitable for applications in electronics and aerospace. evitachem.com Future research could explore the use of this compound itself as a monomer or an additive to create novel polymers with tailored properties, such as enhanced flame retardancy or specific optical characteristics.
The self-assembly properties of amphiphilic molecules containing the this compound motif could also be investigated for the creation of functional nanomaterials, such as micelles or vesicles, for drug delivery or as templates for the synthesis of nanostructured materials. The fluorinated nature of the compound could impart unique properties to these assemblies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-Fluorophenoxy)butanoic acid, and how can reaction conditions be optimized for academic-scale production?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of 4-fluorophenol with a butanoic acid derivative. A common approach includes coupling 4-fluorophenol with α-bromo- or α-chlorobutanoic acid under alkaline conditions (e.g., KCO in DMF at 80–100°C) . Optimization strategies include:
- Temperature control : Lowering side reactions (e.g., esterification) by maintaining temperatures below 100°C.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.
- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm structural integrity (e.g., δ~7.0 ppm for aromatic protons, δ~170 ppm for carboxylic acid carbon). NMR verifies fluorophenyl substitution .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and quantify residual solvents.
- Mass Spectrometry : ESI-MS in negative mode detects [M–H] ions for molecular weight confirmation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enzyme inhibition profiles of this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity data (e.g., COX-2 vs. Kynurenine-3-hydroxylase inhibition) may arise from assay conditions or structural variations. Strategies include:
- Standardized Assays : Use uniform protocols (e.g., enzyme concentration, substrate kinetics) across studies.
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., fluorophenyl position, alkyl chain length) to isolate bioactive moieties .
- Computational Modeling : Molecular docking (AutoDock Vina) identifies binding interactions, explaining selectivity differences .
Q. What strategies are effective in enhancing the enantiomeric purity of this compound during asymmetric synthesis?
- Methodological Answer : Achieving enantiomeric excess (ee) >95% requires:
- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in palladium-catalyzed coupling reactions .
- Kinetic Resolution : Lipase-mediated ester hydrolysis (e.g., Candida antarctica lipase B) selectively processes one enantiomer .
- Chiral Chromatography : Simulated moving bed (SMB) systems with cellulose-based columns separate enantiomers at preparative scales .
Q. How does the fluorophenoxy group influence the compound’s pharmacokinetic properties, and what modifications improve metabolic stability?
- Methodological Answer : The 4-fluorophenoxy moiety enhances lipophilicity (logP ~2.5) and resistance to oxidative metabolism. To improve stability:
- Isosteric Replacement : Substitute fluorine with trifluoromethyl or chlorine to alter electron-withdrawing effects .
- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance oral bioavailability, with in vivo hydrolysis regenerating the active form .
Key Notes for Experimental Design
- Contradiction Analysis : Always cross-validate bioactivity data using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
- Scale-Up Challenges : Transitioning from batch to flow chemistry reduces side products in large-scale synthesis .
- Environmental Impact : Assess ecotoxicity using OECD Guideline 221 (Lemna minor growth inhibition test) for agrochemical derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
